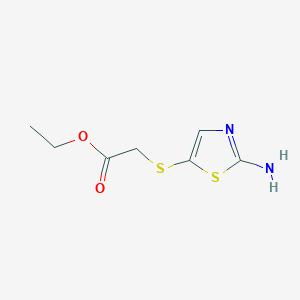

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

描述

Significance of Thiazole (B1198619) Scaffolds in Drug Discovery and Development

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. globalresearchonline.netnih.gov Its unique structural and electronic properties make the thiazole nucleus a privileged scaffold in the design and synthesis of novel therapeutic agents. globalresearchonline.netnih.gov The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the pharmacological profiles of drug candidates. nih.gov This versatility has led to the incorporation of the thiazole moiety into a significant number of FDA-approved drugs, highlighting its importance in modern drug discovery. globalresearchonline.net The stability of the thiazole ring and its ability to form key interactions with biological targets contribute to its prevalence in clinically successful pharmaceuticals. nih.govjetir.org

The development of new synthetic methodologies for thiazole derivatives continues to be an active area of research, aiming to create diverse molecular libraries for high-throughput screening. globalresearchonline.net Researchers focus on modifying the thiazole ring at various positions to explore new chemical spaces and identify compounds with enhanced potency and selectivity. nih.gov The significance of thiazole scaffolds is further underscored by their presence in natural products with potent biological activities, such as Thiamine (Vitamin B1) and Penicillin. nih.govjetir.org This natural precedent has inspired the development of numerous synthetic thiazole-containing compounds with a wide array of therapeutic applications. researchgate.net

Overview of Biological Activities Associated with Thiazole Moieties

The thiazole moiety is a key component in a multitude of compounds that exhibit a broad spectrum of biological activities. globalresearchonline.netresearchgate.net This has made thiazole derivatives a subject of intense investigation in the search for new treatments for a variety of diseases. nih.govmdpi.com The diverse pharmacological effects are often attributed to the ability of the thiazole ring to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological macromolecules. jetir.org

A comprehensive review of the literature reveals that thiazole-containing compounds have demonstrated significant potential across several therapeutic areas:

Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. scialert.netnih.gov Some have shown efficacy against a range of pathogens, including drug-resistant strains. nih.gov

Anticancer Activity: A notable number of thiazole-based compounds have been investigated as potential anticancer agents. nih.govsysrevpharm.org They have been shown to target various cancer cell lines, and some have advanced to clinical trials. nih.govnih.gov

Anti-inflammatory Activity: The thiazole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory properties. nih.govjetir.org

Antiviral Activity: Certain thiazole derivatives have exhibited promising antiviral activity, including against HIV. nih.govscialert.net

Other Activities: Beyond these major areas, thiazole moieties are associated with a range of other biological effects, including anticonvulsant, antidiabetic, and antihypertensive activities. sysrevpharm.orgnih.gov

The following table provides examples of approved drugs containing the thiazole scaffold, illustrating the diverse therapeutic applications of this heterocyclic system.

| Drug Name | Therapeutic Class |

| Dasatinib (B193332) | Anticancer globalresearchonline.net |

| Ritonavir | Antiretroviral (Anti-HIV) globalresearchonline.netnih.gov |

| Abafungin | Antifungal nih.govscialert.net |

| Meloxicam | Anti-inflammatory globalresearchonline.netjetir.org |

| Nitazoxanide | Antiparasitic globalresearchonline.net |

Contextualization of Ethyl 2-(2-aminothiazol-5-ylthio)acetate as a Research Subject

This compound is a specific thiazole derivative that has garnered attention primarily as a key intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive 2-aminothiazole (B372263) core linked to an ethyl acetate (B1210297) group via a thioether bridge, makes it a versatile building block for the construction of more complex molecules with potential biological activity.

The primary research interest in this compound lies in its utility as a precursor for the synthesis of a variety of heterocyclic compounds. The amino group on the thiazole ring and the ester functionality provide two distinct points for chemical modification, allowing for the creation of diverse molecular architectures. For instance, the amino group can undergo reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to other functional groups like amides or hydrazides. ekb.egnih.gov

Research has demonstrated that derivatives synthesized from this compound and related structures exhibit a range of pharmacological activities. For example, the 2-aminothiazole motif is a known pharmacophore in various kinase inhibitors and other biologically active agents. nih.govresearchgate.net Therefore, this compound serves as a valuable starting material for the development of novel compounds for drug discovery programs, particularly in the areas of anticancer and antimicrobial research. mdpi.comnih.gov

The table below summarizes the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S₂ |

| Molecular Weight | 234.3 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3H,2,4H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIYTBYTQBRMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614233 | |

| Record name | Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859522-19-3 | |

| Record name | Ethyl 2-[(2-amino-5-thiazolyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859522-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Mechanistic Investigations of Thiazole Thioacetate Conjugates

Impact of Thiazole (B1198619) Core Modifications on Biological Activity

The biological activity of 2-aminothiazole (B372263) derivatives is highly sensitive to modifications on the thiazole core. The nature, size, and position of substituents can dramatically alter the compound's pharmacological profile.

Research into 2-aminothiazoles as antitubercular agents has revealed that the central thiazole moiety and a 2-pyridyl substituent at the C-4 position are critical and generally intolerant to modification. nih.gov However, the N-2 position of the amino group offers significant flexibility, where the introduction of various substituted aryl groups can substantially improve antitubercular activity. nih.gov

In the context of enzyme inhibition, specific substitutions on the thiazole ring are key to potency and selectivity. For inhibitors of inducible nitric oxide synthase (iNOS), introducing appropriately-sized alkyl substituents at the 4- and 5-positions of the 2-aminothiazole ring enhances inhibitory activity and selectivity. nih.gov Conversely, the introduction of bulky or hydrophilic substituents at any position on the ring can markedly decrease or eliminate activity against NOS enzymes. nih.gov For metallo-β-lactamase inhibitors, the presence and position of electron-withdrawing groups (such as chloro, nitro, or trifluoromethoxy) on an aromatic substituent attached to the thiazole core play a crucial role in determining the inhibitory activity. nih.gov For instance, compounds with chlorine and nitro groups showed potent inhibition against the ImiS enzyme, with IC₅₀ values ranging from 0.17 to 0.42 μM. nih.gov

Modifications can also include the removal of key functional groups. In a study on abietane-based thiazole derivatives as inhibitors of the human metabolic serine hydrolase hABHD16A, a derivative lacking the 2-amino substituent was found to inhibit the enzyme slightly more efficiently than its 2-amino counterpart. nih.gov

Table 1: Impact of Thiazole Core Modifications on Biological Activity

| Modification Area | Modification Type | Observed Impact on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| N-2 Position | Introduction of substituted benzoyl groups | >128-fold improvement in activity | Antitubercular (Mycobacterium tuberculosis) | nih.gov |

| C-4 Position | Substitution of 2-pyridyl moiety | Intolerant to modification; crucial for potency | Antitubercular (Mycobacterium tuberculosis) | nih.gov |

| C-4 & C-5 Positions | Introduction of appropriately-sized alkyl groups | Improved inhibitory activity and selectivity | iNOS Inhibition | nih.gov |

| C-4 & C-5 Positions | Introduction of bulky or hydrophilic groups | Decreased or abolished inhibitory activity | iNOS Inhibition | nih.gov |

| Aromatic Substituent | Addition of electron-withdrawing groups (e.g., -Cl, -NO₂) | Crucial for enhanced inhibitory activity | Metallo-β-Lactamase Inhibition (ImiS) | nih.gov |

| 2-amino group | Removal of the amino group | Slightly more efficient enzyme inhibition | hABHD16A Inhibition | nih.gov |

Influence of Thioacetate (B1230152) Group Variations on Pharmacological Profiles

The thioacetate moiety, while less explored than the thiazole core, significantly influences the pharmacological profile of these conjugates. The ester functional group is a key site for metabolic activity and can be modified to alter a compound's properties.

The thioacetate ester can undergo hydrolysis to yield a thiol, a reaction that can be pivotal for the compound's mechanism of action. wikipedia.org Variations in the ester portion of the molecule can change its stability, solubility, and interaction with biological targets. For example, in a series of 12-thiazole abietanes, modifying a ring A ester to an alcohol or an amide resulted in either modest or completely abrogated enzyme inhibition, highlighting the sensitivity of the biological activity to changes in this functional group. nih.gov

In a study comparing N-arylthiazole-2-amines with their corresponding ethyl 2-[aryl(thiazol-2-yl)amino]acetates, the addition of the ethyl acetate (B1210297) group led to a different binding mode within the active site of the α-glucosidase enzyme. researchgate.net This demonstrates that the acetate portion is not merely a linker but an active participant in molecular interactions.

Furthermore, the length of the acyl chain attached to the core structure can impact potency. In one study of 2-aminothiazole derivatives, increasing the acyl chain length from a two-carbon acetamido moiety to a three-carbon propanamido function led to improved antitumor activity, suggesting that the spatial extension and flexibility of this part of the molecule are important for its biological effect. nih.gov

Table 2: Influence of Acyl/Ester Group Variations on Biological Activity

| Original Group | Modified Group | Observed Impact on Pharmacological Profile | Target/Activity | Reference |

|---|---|---|---|---|

| Ester | Alcohol, Amide | Modest or abrogated enzyme inhibition | hABHD16A Inhibition | nih.gov |

| Amine | Ethyl Acetate | Altered binding mode within enzyme active site | α-Glucosidase Inhibition | researchgate.net |

| Acetamido (2-carbon chain) | Propanamido (3-carbon chain) | Improved antitumor activity | Antitumor (Leukemia cell line) | nih.gov |

Elucidation of Molecular Targets and Pathways

Derivatives of ethyl 2-(2-aminothiazol-5-ylthio)acetate interact with a wide array of molecular targets, primarily enzymes and receptors, to exert their biological effects. The thiazole ring is known to bind to specific active sites, thereby modulating enzyme activity and influencing cellular pathways.

Thiazole-thioacetate analogs and related thiazole derivatives have demonstrated inhibitory activity against a diverse range of enzymes. This broad activity underscores the versatility of the thiazole scaffold in drug design. researchgate.netresearchgate.net

For instance, thiazolethioacetamides have been identified as potent inhibitors of metallo-β-lactamases (MβLs) like ImiS and VIM-2, which are involved in bacterial antibiotic resistance. nih.gov Specific derivatives show IC₅₀ values in the sub-micromolar range against ImiS. nih.gov Other thiazole compounds have shown significant inhibition of enzymes such as carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Notably, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I with a Kᵢ of 0.008 µM. nih.gov

The scaffold is also effective against enzymes implicated in inflammation and metabolic diseases. Thiazole carboxamide derivatives have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), and other analogs are potent inhibitors of α-glucosidase, β-glucosidase, and vascular adhesion protein-1 (VAP-1). researchgate.netmetu.edu.trnih.gov

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Inhibitor Type / Derivative | Key Findings (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Metallo-β-Lactamase (ImiS) | Thiazolethioacetamide (Compound 5) | IC₅₀ = 0.17 µM | nih.gov |

| Metallo-β-Lactamase (VIM-2) | Thiazolethioacetamide (Compound 8) | IC₅₀ = 2.2 µM | nih.gov |

| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 µM | nih.gov |

| Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.129 µM | nih.gov |

| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.083 µM | nih.gov |

| α-Glucosidase | Ethyl 2-[aryl(thiazol-2-yl)amino]acetate (Compound 4e) | IC₅₀ = 150.4 µM | researchgate.net |

| hABHD16A | 2-methylthiazole abietane (B96969) (Compound 18) | IC₅₀ = 3.4 µM | nih.gov |

| Vascular Adhesion Protein-1 (VAP-1) | Thiazole derivative (Compound 35c) | Human IC₅₀ = 20 nM | nih.gov |

| Cyclooxygenase-2 (COX-2) | Methoxyphenyl thiazole carboxamide (Compound 2h) | 81.5% inhibition at 5 µM | metu.edu.tr |

In addition to enzyme inhibition, thiazole derivatives have been shown to bind with high affinity to specific receptors. A series of thiazole-based compounds were identified as high-affinity ligands for the human serotonin (B10506) 5-HT₇ receptor, a target for neurological and psychiatric disorders. nih.gov

Molecular docking studies provide further insight into receptor binding. Novel thiazole derivatives clubbed with a coumarinyl-pyrazole system have been shown to interact strongly with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Docking analysis revealed that these compounds fit into the receptor's binding pocket, forming key interactions with amino acid residues such as CYS 919, LEU 1035, and PHE 1047. nih.gov The binding affinity of one such derivative (compound 5d) against the VEGFR-2 enzyme was calculated to be -8.4 kcal/mol, indicating a strong and stable interaction. nih.gov These computational analyses suggest that thiazole derivatives can act as potent receptor antagonists or agonists, a hypothesis supported by their observed biological activities.

The conformation of the thiazole-amino acid linkage can be stabilized by intramolecular hydrogen bonds, which may improve binding affinity and selectivity for a target. nih.gov

Correlation of Structural Features with Therapeutic Potentials

The structural features of thiazole-thioacetate conjugates and their analogs directly correlate with a wide spectrum of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govijpsjournal.com The 2-aminothiazole nucleus is a core component of clinically approved drugs like the anticancer agent Dasatinib (B193332). nih.govnih.gov

Anticancer Potential: The anticancer activity of 2-aminothiazole derivatives is well-documented. nih.govresearchgate.net SAR studies show a clear correlation between the size and nature of substituents and activity against various cancer cell lines. nih.gov For example, some derivatives show potent and selective antiproliferative activity against human K562 leukemia cells. nih.gov Docking studies have shown that certain thiazole derivatives can act as VEGFR-2 inhibitors, a key target in cancer therapy, by blocking angiogenesis. nih.gov The introduction of a 3-propanamido function was found to be more effective than a 2-acetamido moiety, indicating that the linker's length and composition are critical for optimizing antitumor effects. nih.gov

Antimicrobial and Anti-inflammatory Potential: The ability of thiazole derivatives to inhibit enzymes like metallo-β-lactamases directly correlates with their potential to overcome bacterial antibiotic resistance. nih.gov The presence of electron-withdrawing groups on the thiazole scaffold is a key structural feature for this activity. nih.gov Similarly, the inhibition of enzymes like COX-2 and VAP-1 by specific thiazole derivatives underpins their potential as anti-inflammatory agents and for treating conditions like diabetic macular edema. metu.edu.trnih.gov

Neurological Applications: The inhibition of cholinesterases (AChE and BChE) and carbonic anhydrases by specific 2-aminothiazole derivatives suggests their potential for treating neurological disorders. nih.gov The high affinity of certain thiazoles for the 5-HT₇ serotonin receptor further supports their investigation for CNS-related conditions. nih.gov

Pharmacological Spectrum and Preclinical Evaluation of Ethyl 2 2 Aminothiazol 5 Ylthio Acetate and Its Analogs

Anti-inflammatory and Analgesic Properties

The 2-aminothiazole (B372263) scaffold is a core component of various compounds investigated for their anti-inflammatory and analgesic potential. Research into derivatives of 2-aminothiazole acetic acid, which are close structural analogs of Ethyl 2-(2-aminothiazol-5-ylthio)acetate, has demonstrated notable activity in preclinical models of inflammation.

A study investigating a series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives revealed significant anti-inflammatory effects in the rat carrageenan edema model. nih.gov Among the tested compounds, certain derivatives demonstrated a potent ability to suppress paw edema formation. Two particularly active compounds were 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compound 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compound 71). nih.gov These compounds were selected for more detailed evaluation due to their strong anti-edematous activity. nih.gov

Further investigation into the mechanisms of these analogs showed that they moderately inhibited the heat-induced denaturation of albumin. nih.gov Notably, both compounds strongly inhibited the hyperthermic lysis of erythrocytes over a wide concentration range (5 x 10⁻⁵ mol/l to 5 x 10⁻⁴ mol/l). nih.gov This effect was in contrast to reference drugs like ibuprofen (B1674241) and phenylbutazone, which were either less effective or even stimulatory at higher concentrations. nih.gov Additionally, these 2-aminothiazole acetic acid derivatives were found to be potent inhibitors of both trypsin and chymotrypsin (B1334515) activities. nih.gov

The gastrointestinal side effects, a common concern with nonsteroidal anti-inflammatory drugs (NSAIDs), were also assessed. The study found that Compound 29 and Compound 71 exhibited a lower propensity for causing gastric damage compared to fentiazac (B92943) and ibuprofen. nih.gov Compound 29, in particular, showed promising results with minimal gastric damage even at higher doses, alongside its significant anti-inflammatory action. nih.gov

Table 1: Anti-inflammatory Activity of Selected 2-Aminothiazole Acetic Acid Analogs

| Compound Name | Chemical Structure | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Not Available | Rat Carrageenan Edema | Strong suppression of paw edema formation; moderate inhibition of albumin denaturation; strong inhibition of erythrocyte lysis; potent inhibitor of trypsin and chymotrypsin. | nih.gov |

| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | Not Available | Rat Carrageenan Edema | Strong suppression of paw edema formation; moderate inhibition of albumin denaturation; strong inhibition of erythrocyte lysis; potent inhibitor of trypsin and chymotrypsin. | nih.gov |

The analgesic properties of thiazole (B1198619) derivatives have also been a focus of research, with many compounds exhibiting mild to good analgesic activities in various experimental models. mdpi.com The 2-aminothiazole core is recognized as a key pharmacophore contributing to these effects. researchgate.netmdpi.com

Other Noteworthy Biological Activities

Beyond their anti-inflammatory and analgesic effects, 2-aminothiazole derivatives have demonstrated a broad spectrum of other biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity:

The 2-aminothiazole nucleus is a fundamental component of many compounds with significant antimicrobial properties. researchgate.netnih.gov Derivatives have been synthesized and evaluated against a variety of bacterial and fungal strains. researchgate.netekb.egjchemrev.com The amphiphilic nature of some thiazole derivatives is thought to facilitate their interaction with and disruption of microbial cell membranes. mdpi.com

Studies have shown that various substituted 2-aminothiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For instance, certain novel thiazole derivatives have been tested against strains such as Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. researchgate.net The development of new thiazole-containing compounds is an active area of research aimed at combating antimicrobial resistance. jchemrev.combiointerfaceresearch.com

Anticancer Activity:

The 2-aminothiazole scaffold is a key structural feature in several clinically used anticancer drugs, such as the tyrosine kinase inhibitor dasatinib (B193332). nih.gov This has spurred extensive research into novel 2-aminothiazole derivatives as potential anticancer agents. nih.govbohrium.comkoreascience.kr These compounds have shown inhibitory activity against a wide range of human cancer cell lines, including those of the breast, colon, and leukemia. nih.govnih.gov

For example, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of dasatinib. nih.gov One of these compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide , demonstrated high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib. nih.gov Another study on 2-[(substituted)acetamido]thiazole-4-carboxylates found that ethyl 2-[2-(dibutylamino)acetamido]- and 2-[2-(4-methylpiperidin-1-yl)acetamidothiazole-carboxylates significantly inhibited the proliferation of Panc-1 pancreatic cancer cells. bohrium.com The former also showed marked inhibition of cancer cell migration, invasion, and adhesion. bohrium.com

Table 2: Other Biological Activities of 2-Aminothiazole Analogs

| Activity | Compound Class/Example | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial | Substituted thiazole derivatives | Exhibited activity against Gram-positive and Gram-negative bacteria. | researchgate.netekb.eg |

| Anticancer | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | High antiproliferative potency on human K563 leukemia cells. | nih.gov |

| Anticancer | Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Strong potency against Panc-1 cell proliferation; inhibited cell migration, invasion, and adhesion. | bohrium.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like Ethyl 2-(2-aminothiazol-5-ylthio)acetate. These studies provide insights into molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research on analogous thiazole (B1198619) derivatives demonstrates that the HOMO is often delocalized over the thiazole ring and the amino group, indicating these are primary sites for electron donation in molecular interactions. researchgate.net The LUMO, conversely, is typically spread across the thiazole ring system, highlighting its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net For the title compound, the thioether linkage and the ethyl acetate (B1210297) group would be expected to modulate these electronic properties significantly.

Calculations on similar structures, such as 2-amino-4-(p-tolyl)thiazole, have been performed using methods like DFT with basis sets such as B3LYP/6-311++G(2d,2p) to determine these quantum chemical parameters, which are foundational for understanding reactivity and potential interactions with biological macromolecules. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Thiazole Analogs This table presents example data from published studies on thiazole derivatives to illustrate typical computational findings.

| Parameter | 2-Amino-4-(p-tolyl)thiazole researchgate.net | 2-Methoxy-1,3-thiazole researchgate.net | Thiazole-4-carboxaldehyde researchgate.net |

|---|---|---|---|

| E_HOMO (eV) | -5.54 | -6.27 | -7.44 |

| E_LUMO (eV) | -0.83 | -0.65 | -2.35 |

| Energy Gap (ΔE) (eV) | 4.71 | 5.62 | 5.09 |

| Dipole Moment (Debye) | 2.52 | 2.11 | 3.45 |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely applied to 2-aminothiazole (B372263) derivatives to identify potential biological targets and elucidate binding modes. ekb.egasianpubs.org Studies on this class of compounds have explored their interactions with various enzymes, including kinases, oxidoreductases, and bacterial enzymes like DNA gyrase. acs.orgekb.egasianpubs.org

In a typical docking study, the 2-aminothiazole core frequently acts as a scaffold for crucial hydrogen bonding interactions. The amino group at the C2 position and the thiazole nitrogen atom are common hydrogen bond donors and acceptors, respectively. For instance, docking studies of 2-aminothiazole derivatives into the active site of oxidoreductase (PDB: 3NM8) revealed binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org Key interactions often involve residues within the enzyme's active site, stabilizing the ligand-protein complex.

For this compound, the aminothiazole moiety would be predicted to form hydrogen bonds, while the ethyl thioacetate (B1230152) tail would likely engage in hydrophobic or van der Waals interactions within a receptor's binding pocket. The specific nature of these interactions provides a rationale for the molecule's potential biological activity and a basis for further structural optimization.

Table 2: Example Molecular Docking Results for 2-Aminothiazole Analogs This table compiles representative docking data from various studies on analogous compounds to demonstrate the application of this technique.

| Compound Series | Target Protein (PDB ID) | Range of Binding Energies (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-Aminothiazole Derivatives jocpr.com | Mycobacterium tuberculosis Lipase B (5X7K) | -5.4 to -8.5 | ARG480, GLY405 |

| Designed 2-Aminothiazole Analogs acs.org | Aurora Kinase (1MQ4) | Up to -9.67 | Not specified |

| Synthesized 2-Aminothiazole Derivatives asianpubs.org | Tyrosinase Oxidoreductase (3NM8) | -3.62 to -6.64 | Not specified |

Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a ligand-protein complex in a simulated biological environment. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. nih.govnih.gov

For 2-aminothiazole inhibitors of targets like Cyclin-Dependent Kinase 5 (CDK5) and Aurora kinase, MD simulations have been crucial. acs.orgnih.gov These simulations, often run for nanoseconds, monitor metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A stable RMSD for the ligand throughout the simulation suggests that it remains securely bound in the active site. acs.org Analysis of hydrogen bonds over the simulation time can also confirm which interactions are most persistent and critical for binding. nih.gov Such studies have revealed that van der Waals interactions and stable hydrogen bonds are dominant forces in the binding of 2-aminothiazole inhibitors. nih.gov

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For 2-aminothiazole derivatives, QSAR studies have been successfully used to build predictive models for activities such as anticancer and antimicrobial effects. nih.govexcli.de

These models are developed by calculating a range of molecular descriptors (e.g., electronic, steric, topological, and constitutional) for a set of compounds with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed activity. excli.de For example, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors generated a model with strong statistical parameters (R² = 0.8436, Q²_LOO = 0.7965), indicating its predictive power. nih.gov

Commonly identified important descriptors in QSAR models for 2-aminothiazole analogs include those related to molecular shape, charge distribution, and polarizability. excli.denih.gov These models help identify the key structural features required for potent activity and guide the design of new, more effective compounds. nih.gov

Table 3: Common Descriptor Classes in QSAR Models for 2-Aminothiazole Analogs This table lists descriptor types frequently found to be significant in QSAR studies of related compounds.

| Descriptor Class | Examples | Relevance to Activity |

|---|---|---|

| Electronic | Partial charges, Electronegativity, Dipole moment | Governs electrostatic and hydrogen bonding interactions. excli.denih.gov |

| Topological | Connectivity indices, Shape indices (e.g., Kappa indices) | Describes molecular size, shape, and degree of branching. |

| Thermodynamic | Molar refractivity, Polarizability | Relates to the volume and electronic distribution of the molecule, influencing van der Waals forces. nih.gov |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information based on atomic coordinates. nih.gov |

| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | Encodes information on molecular geometry, topology, and atomic properties. |

Applications in Advanced Chemical and Biomedical Research

Contribution to Novel Drug Candidate Development

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore, a core structural component responsible for a drug's biological activity, found in numerous approved therapeutic agents. mdpi.comresearchgate.net Consequently, Ethyl 2-(2-aminothiazol-5-ylthio)acetate and its derivatives are of significant interest in medicinal chemistry as starting materials for the synthesis of new drug candidates. nih.govnih.gov The broad spectrum of biological activities associated with 2-aminothiazole derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govekb.eg

A primary area of focus is the development of kinase inhibitors for cancer therapy. rsc.org Kinases are enzymes that play a crucial role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold has proven to be an effective template for designing potent and selective kinase inhibitors. acs.orgnih.gov For instance, derivatives of 2-aminothiazole are central to the structure of multi-targeted kinase inhibitors like Dasatinib (B193332), which is used in the treatment of specific types of leukemia. nih.govsemanticscholar.org Research has led to the development of aminothiazole-based compounds that show significant inhibitory activity against a range of cancer-related kinases, including:

Src family kinases acs.org

Checkpoint kinase 1 (CHK1) researchgate.net

Casein kinase 2 (CK2) nih.gov

Glutaminase (B10826351) (GLS), an enzyme involved in cancer cell metabolism researchgate.net

Furthermore, the aminothiazole structure is a key component in a number of cephalosporin (B10832234) antibiotics , such as Cefixime and Ceftriaxone. ekb.eggoogle.com Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, a related compound, is a vital intermediate in the synthesis of the side chains of these antibiotics, which are crucial for their antibacterial efficacy. google.comkoreascience.kr The versatility of the aminothiazole scaffold allows for the creation of large libraries of compounds through various chemical modifications, which can then be screened for activity against a wide array of diseases, including neurodegenerative conditions and pathogenic infections. acs.orgijpsr.comnih.gov

Table 1: Examples of Drug Candidates and Scaffolds Derived from 2-Aminothiazoles

| Compound Class/Drug | Therapeutic Target | Relevance | Reference |

|---|---|---|---|

| Dasatinib | Multi-targeted kinase inhibitor (e.g., Bcr-Abl, Src family) | Approved drug for certain types of leukemia, demonstrating the clinical success of the 2-aminothiazole scaffold. | nih.govsemanticscholar.org |

| Aminothiazole Carboxamides | Aurora Kinase A | Potent inhibitors developed with IC50 values in the nanomolar range, showing high selectivity. | rsc.org |

| Allosteric Modulators | Protein Kinase CK2 | Novel derivatives identified as allosteric inhibitors, offering an alternative to traditional ATP-competitive inhibitors. | nih.gov |

| Cephalosporin Side Chains | Bacterial Penicillin-Binding Proteins | The aminothiazole moiety is essential for the activity of several third-generation cephalosporin antibiotics. | ekb.eggoogle.com |

| Glutaminase Inhibitors | Glutaminase (GLS) | Aminothiazole-based compounds identified as a scaffold for developing inhibitors targeting cancer metabolism. | researchgate.net |

Role in Materials Science for Functional Molecule Design

The application of thiazole (B1198619) derivatives extends beyond biomedicine into the realm of materials science, where they are utilized to construct functional organic molecules and polymers. ingentaconnect.com The thiazole ring's electronic properties, planarity, and ability to participate in extended π-conjugated systems make it a valuable building block for materials with specific optical and electronic characteristics. arizona.edursc.org

Thiazole-containing polymers are actively being investigated for their potential in organic electronics . researchgate.net These materials have shown promise in applications such as:

Polymer Solar Cells (PSCs): Thiazolo[5,4-d]thiazole-based copolymers have been synthesized and used as donor materials in PSCs, achieving notable power conversion efficiencies. rsc.orgresearchgate.net The electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) unit helps in tuning the electronic energy levels of the polymer to optimize device performance. rsc.org

Light-Emitting Diodes (LEDs): The fluorescence and semiconducting properties of thiazole-based polymers make them suitable for use in the emissive layer of LEDs. researchgate.net Researchers have developed thiazole-linked porous organic polymers (POPs) that exhibit strong solid-state emission, a crucial property for efficient light-emitting devices. rsc.org

Organic Field-Effect Transistors (OFETs): Soluble thiazolo[5,4-d]thiazole-based small molecules have been shown to exhibit good field-effect mobility, indicating their potential for use in printable and flexible electronics. researchgate.net

Beyond electronics, aryl-substituted thiazoles are employed as fluorescent dyes and liquid crystals . researchgate.net The rigid structure of the thiazole ring contributes to the formation of ordered liquid crystalline phases. Additionally, the inherent antibacterial properties of the thiazole moiety have been harnessed to create antibacterial polymers by attaching thiazolium groups to a polymer backbone like poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov

Table 2: Applications of Thiazole-Based Materials

| Material Type | Specific Application | Key Property | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]thiazole Copolymers | Polymer Solar Cells (PSCs) | Electron-deficient, tunable energy levels, high oxidative stability. | rsc.orgresearchgate.net |

| Fused Heterocyclic Conjugated Polymers | Organic Electronics | High molecular weight, good thermal stability, and low energy bands. | rsc.org |

| Thiazole-Linked Porous Organic Polymers | Solid-State Emitters / LEDs | Aggregation-induced emission (AIE) properties, high photoluminescence quantum yield. | rsc.org |

| Aryl-Substituted Thiazoles | Fluorescent Dyes / Liquid Crystals | Fluorescence and structural rigidity. | researchgate.net |

| Thiazolium-Functionalized Polymers | Antibacterial Materials | Cationic thiazolium groups exhibit antimicrobial activity. | nih.gov |

Biochemical Probe Development

A biochemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The development of selective and sensitive probes is critical for understanding disease mechanisms and for diagnostics. The 2-aminothiazole scaffold has been successfully incorporated into molecules designed to function as highly specific biochemical probes, particularly as fluorescent chemosensors for metal ions. researchgate.net

The detection of trace amounts of metal ions is vital in environmental monitoring and for understanding their roles in biological systems. Thiazole derivatives have been engineered to act as selective sensors for various metal ions, including zinc (Zn²⁺) and lead (Pb²⁺). researchgate.netnih.gov These sensors often operate on a "turn-on" fluorescence mechanism, where the probe's fluorescence is significantly enhanced upon binding to the target ion. researchgate.net This is frequently achieved through a process known as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation, leading to a dramatic increase in fluorescence emission. For example, a benzo[d]imidazo[2,1-b]thiazole-based sensor was shown to selectively detect Zn²⁺ ions in an aqueous environment. researchgate.net

In addition to metal ion sensing, 2-aminothiazole derivatives are being explored as chemical probes for studying enzymes . By designing molecules that can selectively bind to or inhibit a specific enzyme, researchers can investigate the enzyme's function within complex biological pathways. For example, libraries of 2-aminothiazole compounds have been synthesized and screened to identify probes with inhibitory activity against specific cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, which are important targets in cancer research. nih.gov These probes are invaluable tools for validating new drug targets and for elucidating cellular signaling processes.

Table 3: Thiazole-Based Biochemical Probes

| Probe Type | Target Analyte/System | Sensing Mechanism / Function | Reference |

|---|---|---|---|

| Fluorometric Sensor | Lead (Pb²⁺) ions | Forms a stable complex with Pb²⁺, enabling selective determination with a low detection limit. | nih.gov |

| Fluorescent Chemosensor | Zinc (Zn²⁺) ions | Chelation-Enhanced Fluorescence (CHEF) upon forming a 1:1 complex with Zn²⁺. | researchgate.net |

| Enzyme Inhibitor Probes | Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases | Selective inhibition allows for the study of enzyme function in cellular processes. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Highly Selective and Potent Analogs

A primary focus of future research will be the rational design and synthesis of analogs of Ethyl 2-(2-aminothiazol-5-ylthio)acetate to enhance potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity.

Key strategies for developing advanced analogs include:

Modification of the 2-amino group: Acylation of the 2-amino position is a common and effective strategy. Replacing the free amine with various acyl side chains can improve properties such as aqueous solubility and metabolic stability while reducing off-target effects. nih.gov For instance, replacing an aromatic acyl side chain with a nonaromatic amino acyl group has been shown to reduce protein binding and improve solubility in other 2-aminothiazole (B372263) series. nih.gov

Substitution on the Thiazole (B1198619) Ring: Introducing different substituents at the C4 and C5 positions of the thiazole ring can significantly impact activity. Studies on other 2-aminothiazoles have shown that adding lipophilic groups like methyl or phenyl, or bulky atoms such as iodine, can enhance antitumor activity. nih.gov

Hybrid Molecules: Creating hybrid compounds by linking the 2-aminothiazole scaffold with other pharmacologically active heterocycles, such as pyrazole (B372694) or coumarin, is an emerging area. nih.govnih.gov This approach aims to develop multifunctional molecules that can interact with multiple targets or pathways.

Table 1: Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Derivatives

| Modification Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Amino Group | Acylation (Amide Formation) | Improved solubility, reduced protein binding, enhanced potency. | nih.gov |

| C4 Position | Phenyl Group | Improved antitumor activity compared to smaller alkyl groups. | nih.gov |

| C5 Position | Bulky/Hydrophobic Groups (e.g., Iodine, aliphatic chains) | Correlated with increased potency in certain cancer cell lines. | nih.gov |

| General | Hybridization with other heterocycles (e.g., Triazole) | Potential for novel activities, such as tyrosinase inhibition. | nih.gov |

Exploration of New Therapeutic Applications

The inherent versatility of the 2-aminothiazole scaffold suggests that this compound and its future analogs could be explored for a wide range of diseases beyond current applications. nih.govresearchgate.net

Potential new therapeutic areas include:

Enzyme Inhibition: Derivatives of 2-aminothiazole have shown potent inhibitory activity against various enzymes. For example, they are being investigated as inhibitors of tyrosinase for skin pigmentation disorders, glutaminase (B10826351) for cancer metabolism, and various kinases involved in cell proliferation and signaling, such as Aurora kinases and JNK mitogen-activated protein kinases. nih.govresearchgate.netnih.gov

Neurodegenerative Diseases: Some hybrid molecules containing both triazole and thiazole rings have been reported as potential agents for treating Alzheimer's disease, opening an avenue for developing new central nervous system (CNS) active agents. nih.gov

Antimicrobial Agents: Given the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. The 2-aminothiazole core is a component of some cephalosporin (B10832234) antibiotics and is being actively explored for the development of novel antibacterial and antifungal compounds. mdpi.comekb.eg

Table 2: Investigated Therapeutic Targets for 2-Aminothiazole Derivatives

| Therapeutic Area | Specific Target/Application | Reference |

|---|---|---|

| Oncology | PI3K, Aurora Kinase, Hec1/Nek2, Glutaminase (GLS) Inhibition | nih.govresearchgate.netmdpi.com |

| Infectious Diseases | Antibacterial (e.g., against S. aureus), Antifungal, Antitubercular | mdpi.comekb.eg |

| Inflammatory Diseases | Anti-inflammatory agents | semanticscholar.org |

| Neurology | Alzheimer's Disease | nih.gov |

| Dermatology | Tyrosinase Inhibition | nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening

Modern drug discovery heavily relies on the rapid synthesis and screening of large numbers of compounds. The 2-aminothiazole scaffold is particularly amenable to the techniques of combinatorial chemistry and high-throughput screening (HTS).

Future research will likely involve:

Library Synthesis: The development of efficient, multi-component reactions to generate large, diverse libraries of this compound analogs. semanticscholar.orgmdpi.com Synthetic methods like the Hantzsch thiazole synthesis are well-established and can be adapted for automated or parallel synthesis platforms. nih.gov

High-Throughput Screening (HTS): Screening these libraries against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify "hit" compounds. researchgate.net HTS was instrumental in identifying 2-amino-thiazole-based inhibitors of glutaminase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Using computational tools and QSAR modeling to analyze screening data. excli.de This allows researchers to build predictive models that can guide the design of subsequent generations of compounds with improved activity and drug-like properties. excli.de

Challenges and Opportunities in Translational Research

Translating a promising compound from the laboratory to clinical use is a complex and challenging process. For derivatives of this compound, several hurdles and opportunities exist.

Challenges:

Preclinical to Clinical Translation: A significant challenge in drug development is that many compounds showing compelling efficacy in preclinical (laboratory) models fail to demonstrate similar effectiveness in human clinical trials. nih.gov This can be due to an incomplete understanding of the disease or limitations of the animal models used. nih.gov

Pharmacokinetics and Bioavailability: Early-stage compounds often have suboptimal pharmacokinetic profiles (how the body absorbs, distributes, metabolizes, and excretes the drug). A key task is to modify the lead compound to improve these properties without losing potency.

Regulatory Hurdles: The path to drug approval involves navigating a complex regulatory landscape, which requires extensive data on safety and efficacy. nih.gov

Opportunities:

Precedent of Success: The clinical success of 2-aminothiazole-containing drugs like dasatinib (B193332) provides a strong validation for this scaffold, potentially smoothing the development pathway for new analogs. nih.govsemanticscholar.org

Improved Drug Design: Advances in medicinal chemistry allow for the targeted modification of lead compounds to overcome specific liabilities. For example, one 2-aminothiazole analog was specifically modified to improve aqueous solubility, which led to its advancement into Phase 1 clinical trials. nih.gov

Biomarker-Guided Development: Identifying specific biomarkers can help select patient populations most likely to respond to a new therapeutic, increasing the chances of success in clinical trials.

常见问题

Q. What are the optimal synthetic routes for Ethyl 2-(2-aminothiazol-5-ylthio)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-amino-5-mercaptothiazole with ethyl chloroacetate under basic conditions (e.g., KOH in ethanol) yields the target compound. Heating the mixture at reflux for 5–7 hours improves reaction efficiency . Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetate) and inert atmospheres to prevent oxidation of the thiol group. Post-synthesis purification via recrystallization (ethanol/water) achieves >90% purity, as validated by GC-MS or HPLC .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography (using SHELXL/SHELXS ) resolves bond lengths and angles, particularly the thioether (C–S–C) and ester (C=O) groups. For non-crystalline samples, - and -NMR (in DMSO-d6) identifies key signals: δ 1.2–1.4 ppm (triplet, ethyl CH), δ 4.1–4.3 ppm (quartet, ethyl CH), and δ 6.8–7.2 ppm (singlet, thiazole protons) . IR spectroscopy further confirms functional groups (e.g., N–H stretch at ~3300 cm).

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility in docking simulations. To reconcile

- Perform molecular docking (AutoDock Vina ) with explicit solvent models and ensemble docking (multiple receptor conformations).

- Validate in vitro using SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) against targets like cyclooxygenase-2 .

- Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer : DFT calculations (B3LYP/6-31G* level) reveal the ester carbonyl’s electrophilicity is modulated by the electron-donating amino group on the thiazole ring. This reduces the carbonyl’s partial positive charge, slowing nucleophilic attack. Experimental validation involves Hammett substituent constants (σ) to correlate reactivity with electronic effects .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : The compound’s flexible ethyl ester and thioether groups hinder crystal packing. Strategies include:

- Using mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.

- Co-crystallization with carboxylic acids (e.g., benzoic acid) to form hydrogen-bonded networks .

- Low-temperature (100 K) XRD data collection minimizes thermal motion artifacts .

Critical Analysis of Contradictory Evidence

- SHELX Refinement Limitations : While SHELXL is widely used for small-molecule crystallography , its handling of disordered solvent molecules in this compound may require manual intervention (e.g., SQUEEZE in PLATON).

- Docking vs. Experimental Binding Data : AutoDock Vina predicts strong binding to COX-2 (ΔG = −9.2 kcal/mol), but SPR assays show weaker affinity (K = 18 μM) . This highlights the need for explicit solvation in simulations.

Key Recommendations for Researchers

- Prioritize multi-technique validation (XRD, NMR, docking) to address structural and functional ambiguities.

- Explore substituent effects (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to enhance bioactivity .

- Avoid reliance on single-source data; cross-reference synthetic protocols from peer-reviewed journals over commercial databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。